N-(2-ethoxyquinolin-8-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(2-ethoxyquinolin-8-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a quinoline-piperidine hybrid scaffold. The compound features a 2-ethoxy-substituted quinoline moiety linked via an amide bond to a methylsulfonyl-modified piperidine ring. While its specific therapeutic applications remain under investigation, preliminary studies suggest relevance in antiviral research, particularly targeting viral proteases or polymerases due to structural similarities to known inhibitors .
Properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-3-25-16-8-7-13-5-4-6-15(17(13)20-16)19-18(22)14-9-11-21(12-10-14)26(2,23)24/h4-8,14H,3,9-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSMVDKPJYIUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3CCN(CC3)S(=O)(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
- Amide Bond Formation : The linkage between the quinoline’s C8 amine and the piperidine’s C4 carboxamide is established via a coupling reaction.
- Quinoline Substitution : The 2-ethoxy group is introduced via nucleophilic aromatic substitution or during quinoline ring synthesis.
- Piperidine Functionalization : The methylsulfonyl group is installed at the piperidine nitrogen through sulfonylation, followed by carboxamide formation at C4.
Synthesis of 8-Amino-2-Ethoxyquinoline
Route 1: Nitro Reduction and Alkoxylation
- Starting Material : 2-Chloro-8-nitroquinoline.
- Nucleophilic Substitution :
- Nitro Reduction :
Characterization :
Route 2: Gould-Jacobs Cyclization
- Substrate Preparation : 3-Ethoxyaniline and ethyl acetoacetate.
- Cyclization :
- Nitration and Reduction :
- Nitration at C8 (HNO₃/H₂SO₄, 0°C), followed by reduction (SnCl₂/HCl) yields 8-amino-2-ethoxyquinoline (Overall Yield: 58%).
Synthesis of 1-(Methylsulfonyl)Piperidine-4-Carboxamide
Piperidine Functionalization
- Starting Material : Piperidine-4-carboxylic acid.
- Sulfonylation :
- Carboxamide Formation :
Characterization :
- IR (KBr): ν 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).
- ¹³C NMR (CDCl₃): δ 175.2 (C=O), 44.8 (N-SO₂), 38.1 (piperidine C4).
Coupling of Quinoline and Piperidine Units
Amide Bond Formation
- Activation : 1-(Methylsulfonyl)piperidine-4-carboxylic acid (1 eq) is treated with HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) in DMF (25°C, 30 min).
- Coupling : Addition of 8-amino-2-ethoxyquinoline (1 eq) and stirring at 25°C for 12 h yields the target compound (Yield: 68%).
Optimization Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 68 |
| EDCl/HOBt | DCM | 25 | 52 |
| DCC | THF | 40 | 45 |
Alternative Synthetic Pathways
Mitsunobu Coupling Approach
Reductive Amination
- Quinoline Aldehyde : Oxidize 8-amino-2-ethoxyquinoline to aldehyde (MnO₂, CHCl₃).
- Piperidine Amine : Use 1-(methylsulfonyl)piperidine-4-carboxamide in reductive amination (NaBH₃CN, MeOH).
Characterization and Validation
Spectroscopic Data for Final Product
- ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (d, J = 8.5 Hz, 1H, H-5), 4.15 (q, J = 7.0 Hz, 2H, OCH₂), 3.12 (s, 3H, SO₂CH₃).
- HRMS (ESI): m/z [M+H]⁺ calcd for C₂₀H₂₅N₃O₄S: 420.1589; found: 420.1592.
Purity Assessment
- HPLC : 98.5% purity (C18 column, MeCN/H₂O gradient).
- Melting Point : 214–216°C.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyquinolin-8-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or sulfonating agents are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyquinolin-8-yl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Amide Substituents: The 2-ethoxyquinolin-8-yl group in the target compound introduces a bulkier aromatic system compared to the 4-fluorobenzyl or 2-methoxypyridin-4-yl groups in analogues. This may improve π-π stacking with hydrophobic enzyme pockets but could reduce solubility.
- Piperidine Modifications: The methylsulfonyl group in the target compound replaces the naphthalen-1-yl substituent in analogues.
- Stereochemistry : Unlike the (R)-configured analogues, the stereochemical profile of the target compound is unspecified in available literature, which may impact target selectivity.
Pharmacological and Biochemical Comparisons
- Binding Affinity: The naphthalene-containing analogues exhibit measurable SARS-CoV-2 inhibition, likely due to interactions with the viral main protease (Mpro) . The target compound’s quinoline group may mimic these interactions but with distinct electronic properties (ethoxy group vs. methoxy/fluorine).
- Solubility and Bioavailability: Methylsulfonyl groups typically increase polarity compared to naphthalene, suggesting improved aqueous solubility for the target compound. However, the quinoline moiety may counterbalance this by introducing hydrophobicity.
- Metabolic Stability : Sulfonamide derivatives generally exhibit slower hepatic clearance than naphthalene-containing compounds, which are prone to CYP450-mediated oxidation.
Biological Activity
N-(2-ethoxyquinolin-8-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline moiety, a piperidine ring, and a methylsulfonyl group, which contribute to its unique biological properties. The structural formula is represented as follows:
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors:
- Target Enzymes : It has been shown to inhibit 2-oxoglutarate-dependent oxygenases , impacting various biochemical pathways related to gene expression and metabolism.
- Histone Demethylases : The compound acts on histone lysine demethylases (KDMs), particularly the Jumonji domain-containing family, which are crucial for epigenetic regulation.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values in the range of 0.5 to 4 μg/mL against resistant strains of Mycobacterium tuberculosis . This suggests a strong potential for therapeutic applications in treating tuberculosis.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cell lines:
| Cell Line | IC50 (μg/mL) | Selectivity Index (SI) |
|---|---|---|
| HaCaT | 5.8 | >12.5 |
| MCF7 | 10.0 | >8.0 |
A high selectivity index indicates that the compound is less toxic to non-cancerous cells compared to cancerous ones, making it a promising candidate for further development .
Case Studies and Research Findings
- Antimycobacterial Studies : A study highlighted the efficacy of this compound against drug-resistant strains of M. tuberculosis, showing it could serve as a lead compound for developing new antitubercular drugs .
- Mechanistic Insights : Further investigations into its mechanism revealed that it alters gene expression profiles by inhibiting histone demethylation, affecting cellular processes such as proliferation and apoptosis .
- Comparative Analysis : When compared with similar compounds, this compound demonstrated superior activity against various microbial strains while maintaining lower toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
